Tamra-peg7-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg7-N3 is a derivative of the dye tetramethylrhodamine (TAMRA) that contains seven polyethylene glycol (PEG) units. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg7-N3 is synthesized by attaching seven PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is activated by introducing reactive groups such as carboxyl or amine groups.
PEGylation: Seven PEG units are attached to the activated TAMRA dye through a series of chemical reactions, typically involving ester or amide bond formation.
Azide Introduction: An azide group is introduced to the PEGylated TAMRA dye, enabling it to participate in click chemistry reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of TAMRA dye are activated and PEGylated using automated reactors.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg7-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can proceed under mild conditions in aqueous or organic solvents.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications .
Wissenschaftliche Forschungsanwendungen
Tamra-peg7-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and sensors
Wirkmechanismus
Tamra-peg7-N3 exerts its effects through its fluorescent properties and ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole-linked conjugates. These conjugates can be used for labeling and imaging applications, enabling the study of molecular interactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
Tamra-peg7-N3 is unique due to its combination of fluorescent properties and PEGylation, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-N3: Contains four PEG units and has similar applications but with different solubility and biocompatibility properties.
Tamra-peg12-N3: Contains twelve PEG units, offering enhanced solubility and biocompatibility compared to this compound
Eigenschaften
Molekularformel |
C42H58N6O11 |
---|---|
Molekulargewicht |
822.9 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23) |
InChI-Schlüssel |
BCVDBMWWYUGLRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.